2,6-Dibromopyridin-4-amine
Overview
Description
“2,6-Dibromopyridin-4-amine” is a chemical compound with the molecular formula C5H4Br2N2 . It is also known as DBPA. It has an average mass of 251.907 Da and a monoisotopic mass of 249.874115 Da . It is used as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety .
Synthesis Analysis
The synthesis of “2,6-Dibromopyridin-4-amine” involves various methods . One method involves the addition of iron to a stirred solution of 2,6-dibromo-4-nitropyridine 1-oxide in acetic acid at 0 °C . The mixture is then stirred at room temperature. After 1 hour, water and ethyl acetate are added to the reaction mixture. The organic layer is washed with water, saturated aqueous potassium carbonate solution, and brine, and dried (MgS0 4) and evaporated to give the title compound .
Molecular Structure Analysis
The molecular structure of “2,6-Dibromopyridin-4-amine” consists of 2 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . It has a molar refractivity of 44.0±0.3 cm^3, a polar surface area of 39 Å^2, and a polarizability of 17.4±0.5 10^-24 cm^3 .
Physical And Chemical Properties Analysis
“2,6-Dibromopyridin-4-amine” has a density of 2.1±0.1 g/cm^3, a boiling point of 373.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 62.1±3.0 kJ/mol and a flash point of 179.8±26.5 °C . Its index of refraction is 1.673 .
Scientific Research Applications
Amination Reactions
- Amination with Potassium Amide : Research by Streef and Hertog (2010) explored the amination of dibromopyridines with potassium amide in liquid ammonia, resulting in diaminopyridines or mixtures of these compounds. In some reactions, 4-amino-2-methylpyrimidine is formed, particularly from the amination of 2,6-dibromopyridine (Streef & Hertog, 2010).
- Synthesis of 2-(Phenylamino)pyridines : Waldvogel et al. (2009) achieved amination reactions of 2,6-dibromopyridine with halogenated anilines thermally, using tetramethylpiperidine as an auxiliary base. This solvent-free thermal conversion was superior to palladium-catalyzed transformations (Waldvogel et al., 2009).
Cross-Coupling Reactions
- Copper-Catalyzed C–N Bond-Forming Reaction : Wang et al. (2014) developed a protocol using copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and various amines. This method controls the selectivity of the pyridine bromine atom for the C–N cross-coupling reaction (Wang et al., 2014).
Ring Transformations
- Conversion into 4-Amino-2-Methylpyrimidine : Hertog et al. (2010) investigated reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia. The reaction involving 2,6-dibromopyridine led to the formation of 4-amino-2-methylpyrimidine, and the study discussed the mechanism of this reaction (Hertog et al., 2010).
Synthesis of Specific Compounds
- Azacalixnpyridines : Miyazaki et al. (2002) reported the palladium-catalyzed aryl amination of 2,6-dibromopyridine with certain aminopyridines to produce new azacalixnpyridines, exploring their molecular structure and complexation (Miyazaki et al., 2002).
Chemical Mechanisms and Studies
- Mechanism of Amination Reactions : Further insights into the mechanism of amination reactions involving 2,6-dibromopyridine were provided by studies focusing on the reaction conditions and intermediates formed during the process (Ji et al., 2003).
Safety And Hazards
“2,6-Dibromopyridin-4-amine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .
properties
IUPAC Name |
2,6-dibromopyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFZVUOMTODHRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555745 | |
Record name | 2,6-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromopyridin-4-amine | |
CAS RN |
39771-34-1 | |
Record name | 2,6-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2,6-dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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